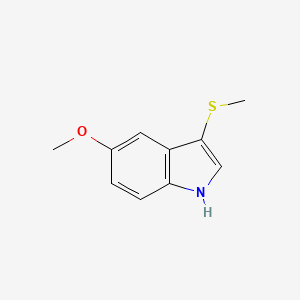

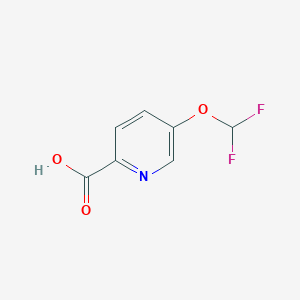

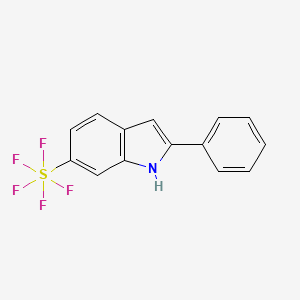

![molecular formula C9H17N3O3Si B1456863 3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole CAS No. 1313520-83-0](/img/structure/B1456863.png)

3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole

概要

説明

“3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole” is a chemical compound with the CAS Number: 1313520-83-0 . It has a molecular weight of 243.34 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a nitro group (aromatic), an ether (aliphatic), and a trimethylsilyl group . It contains a total of 33 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, and 5 aromatic bonds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.34 . The shipping temperature is room temperature .科学的研究の応用

Synthesis and Reactivity

Pyrazole derivatives, including nitropyrazoles, have been extensively studied for their synthesis and reactivity. For instance, Dalinger et al. (2013) demonstrated the synthesis of trinitropyrazole and its derivatives, highlighting the reactivity of these compounds towards various nucleophiles, which is crucial for further functionalization and application in material science (Dalinger et al., 2013). Similarly, Ulbrich et al. (2015) described the synthesis and structural characterization of Ni(II) complexes with pyrazolyl-ether-imidazolium ligands, demonstrating the application of pyrazole derivatives in catalysis and material science (Ulbrich et al., 2015).

Structural Characterization and Material Properties

X-ray crystallography and spectroscopic methods have been employed to elucidate the structures of pyrazole derivatives, revealing the impact of substituents on molecular geometry and interactions. For example, Portilla et al. (2007) studied the hydrogen-bonded structures of methyl pyrazolyl amino and nitro derivatives, providing insights into the structural basis for their reactivity and potential applications in material design (Portilla et al., 2007).

Potential Applications in Energetic Materials and Pharmaceuticals

Research into nitropyrazole compounds has implications for the development of high-energy materials and pharmaceuticals. Dalinger et al. (2016) synthesized nitropyrazoles with potential as energetic materials, demonstrating the role of pyrazole derivatives in creating compounds with high density and energy content (Dalinger et al., 2016). Furthermore, Volkova et al. (2021) explored the biological activity of substituted 4-nitrosopyrazoles, hinting at the pharmaceutical applications of pyrazole derivatives through their potential antitumor effects (Volkova et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 (IF ON SKIN), P304 (IF INHALED), P305 (IF IN EYES), P313 (Get medical advice/attention), P332 (If skin irritation occurs), P337 (If eye irritation persists), P338 (Remove contact lenses if present and easy to do – continue rinsing), P340 (Remove person to fresh air and keep comfortable for breathing), P351 (Rinse cautiously with water for several minutes), and P352 (Wash with plenty of soap and water) .

特性

IUPAC Name |

trimethyl-[2-[(3-nitropyrazol-1-yl)methoxy]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3Si/c1-16(2,3)7-6-15-8-11-5-4-9(10-11)12(13)14/h4-5H,6-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWKGNPLTIGCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOCN1C=CC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

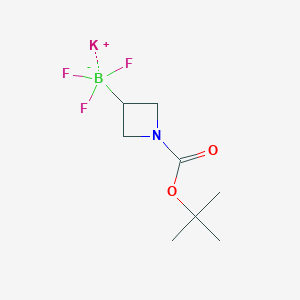

![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)